molecular formula C12H11NO4 B1366058 Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate CAS No. 379260-71-6

Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate

Cat. No. B1366058
M. Wt: 233.22 g/mol
InChI Key: CSTAQZMFVOKNJA-UHFFFAOYSA-N
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Description

“Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate” is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They have been used as biologically active compounds for treating various disorders in the human body, including cancer cells and microbes .


Chemical Reactions Analysis

While indole derivatives are known to participate in various chemical reactions , specific reaction mechanisms involving “Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate” are not provided in the retrieved information.

Scientific Research Applications

Synthesis of Pharmacologically Active Indoles

Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is utilized in the synthesis of various pharmacologically active indoles. For example, its derivatives have been tested for anti-inflammatory, ulcerogenic, and antispasmodic activities (Hishmat et al., 1999).

Inhibition of Tubulin Polymerization

Derivatives of this compound have shown effectiveness in inhibiting tubulin polymerization, a key process in cell division and a target for cancer therapies. Research indicates that these derivatives can disrupt microtubule assembly, similar to the effect of colchicine, leading to the condensation of the microtubules around the nucleus (Gastpar et al., 1998).

Synthesis of Novel 3-Methylindole Derivatives

This chemical is crucial in the synthesis of 3-methylindole derivatives, which are intermediates in the production of photochromic dyes. These derivatives have applications in various fields including materials science (Yan, 2012).

Spectroscopic and Computational Studies

Spectroscopic (FT-IR, FT-Raman, UV, 1H, and 13C NMR) and computational studies on derivatives of this compound have been conducted. These studies explore the electronic nature and reactivity of the molecule, providing insights for further chemical applications (Almutairi et al., 2017).

Synthesis of Indole-Benzimidazole Derivatives

Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate has been used in the preparation of indole carboxylic acids, leading to the creation of combined indole-benzimidazoles. These compounds have potential applications in medicinal chemistry (Wang et al., 2016).

A Facile Synthesis of Formyl-1H-indole-2-carboxylates

The compound serves as an intermediate in synthesizing formyl-1H-indole-2-carboxylates, which are valuable synthetic intermediates. They are useful in various chemical reactions, demonstrating versatility in organic synthesis (Pete et al., 2006).

Functionalization for Heterocyclic Compounds

Functionalization studies of derivatives of this compound lead to the formation of various heterocyclic compounds. These include 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives, showcasing the compound's role in diversifying heterocyclic chemistry (Velikorodov et al., 2016).

Future Directions

Indole derivatives, including “Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate”, continue to attract interest due to their significant roles in natural products and drugs . Future research may focus on exploring novel synthesis methods and further investigating their biological activities.

properties

IUPAC Name

methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-8-9(6-14)11(12(15)17-2)13-10(8)5-7/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTAQZMFVOKNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406458
Record name Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate

CAS RN

379260-71-6
Record name Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

General Procedure I. POCl3 (2.94 ml, 32.2 mmol) was added dropwise to anhydrous DMF (10 ml) at 0° C. under argon. After stirred for 30 min, this solution was added dropwise to a solution of methyl6-methoxy-1H-indole-2-carboxylate (Aldrich, 2.2 g, 10.7 mmol) in anhydrous DMF (20 ml) at 0° C. under argon. The reaction was stirred for 20 h at room temperature, quenched with ice, diluted with EtOAc, a precipitate formed and was filtered and washed with H2O (×3) to give the title compound as an off-white solid.
Name
Quantity
2.94 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Preti, R Romagnoli, R Rondanin… - Journal of Enzyme …, 2018 - Taylor & Francis
… Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate (7e). Following general procedure (B), compound 7e was isolated as a brown solid. Yield 63%, mp 148–150 C. …
Number of citations: 16 www.tandfonline.com

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